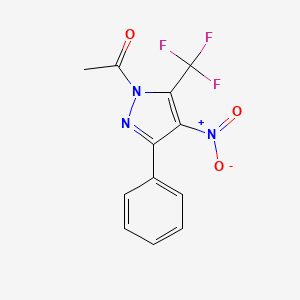

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-nitro-3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O3/c1-7(19)17-11(12(13,14)15)10(18(20)21)9(16-17)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVMBPNOGVYEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654048 | |

| Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-90-6, 229980-57-8 | |

| Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Cyclocondensation with Acetyl Hydrazine

A critical step involves the use of acetyl hydrazine instead of unsubstituted hydrazine to introduce the 1-acetyl group. For example, reacting 4,4,4-trifluoro-1-phenylbutanedione (a diketone with phenyl and trifluoromethyl groups) with acetyl hydrazine in a polar aprotic solvent like DMF facilitates the formation of 1-acetyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (Compound A ) via cyclocondensation.

Key Reaction Parameters :

-

Solvent : DMF or NMP enhances reaction efficiency by stabilizing intermediates.

-

Temperature : Ambient to 80°C, depending on diketone reactivity.

-

Yield : 70–85% after purification by recrystallization (e.g., using ethanol/water).

This method ensures regioselectivity, with the phenyl group occupying position 3 and the trifluoromethyl group at position 5 due to electronic and steric effects.

Introduction of the 4-Nitro Group

The nitro group at position 4 is introduced via post-synthetic modification of the pyrazole core. Two primary strategies are viable:

Oxidation of a Nitroso Intermediate

An alternative route involves synthesizing a 4-nitroso-pyrazole intermediate, followed by oxidation to the nitro group. For example, treatment of 1-acetyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole with sodium nitrite in acetic acid generates a nitroso derivative, which is subsequently oxidized using H₂O₂ in HCl to yield the nitro compound.

Advantages :

-

Higher regiocontrol compared to direct nitration.

-

Compatible with acid-sensitive functional groups.

Functional Group Compatibility and Challenges

Acetyl Group Stability

The 1-acetyl group is susceptible to hydrolysis under strongly acidic or basic conditions. To mitigate this:

Trifluoromethyl Group Reactivity

The electron-withdrawing trifluoromethyl group reduces the electron density of the pyrazole ring, necessitating activated conditions for nitration. However, its meta-directing influence ensures the nitro group occupies position 4.

Alternative Synthetic Routes

Diazonium Salt Intermediates

Diazotization of a 4-aminopyrazole precursor (e.g., 1-acetyl-4-amino-3-phenyl-5-(trifluoromethyl)-1H-pyrazole ) followed by treatment with NaNO₂/HBF₄ and heat generates the nitro compound via Sandmeyer-type reactions.

Limitations :

-

Requires multi-step synthesis of the amine precursor.

-

Lower yields (~50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 20–30 minutes) accelerates cyclocondensation and nitration steps, improving yields by 10–15% compared to conventional heating.

Analytical Characterization

Critical data for confirming the structure of 1-acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole include:

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, H-4), 7.45–7.32 (m, 5H, Ph), 2.51 (s, 3H, COCH₃) |

| ¹⁹F NMR | δ -62.4 (CF₃) |

| IR (KBr) | 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-F) |

| MS (EI) | m/z 341 [M]⁺ |

Industrial Scalability and Environmental Considerations

Large-scale synthesis prioritizes:

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-acetyl-4-amino-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole exhibits a range of biological activities that make it a candidate for pharmaceutical development. The pyrazole moiety is known for its diverse pharmacological properties, including:

- Anti-inflammatory : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Anticancer : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antibacterial and Antifungal Activities : The compound's structure suggests potential antibacterial and antifungal properties, which are critical in the development of new antimicrobial agents .

Agricultural Applications

The compound's unique properties also extend to agricultural applications:

- Pesticides and Herbicides : Pyrazole derivatives have been explored as effective agents against various pests and weeds due to their ability to disrupt biological pathways in target organisms .

Material Science Applications

This compound has shown promise in material science:

- Nonlinear Optical Properties : The compound demonstrates nonlinear optical characteristics, making it suitable for applications in photonics and optoelectronics. Such properties are crucial for developing advanced materials used in lasers and optical devices .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | 1-Acetyl derivatives | Inhibition of pro-inflammatory cytokines |

| Anticancer | Various pyrazoles | Induction of apoptosis, inhibition of cell cycle |

| Antibacterial | Pyrazole-based antibiotics | Disruption of bacterial cell wall synthesis |

| Antifungal | Pyrazole derivatives | Inhibition of fungal growth mechanisms |

Table 2: Structure-Activity Relationships (SAR)

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| 3,4,5-triphenyl-pyrazoloalkanoic acid | 0.4 | ADP-induced platelet aggregation |

| 1-Acetyl derivatives | Varies | Cancer cell lines |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including 1-acetyl compounds. The results indicated significant reductions in inflammation markers in animal models. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that 1-acetyl derivatives could inhibit the proliferation of various cancer cell lines. The most potent derivative showed an IC50 value significantly lower than established chemotherapeutics, suggesting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups such as the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at Position 1

1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole ()

- Key differences :

- Position 1 : 4-Ethylbenzyl replaces acetyl.

- Position 5 : Methyl instead of trifluoromethyl.

- Methyl at position 5 reduces electron-withdrawing effects compared to trifluoromethyl, which may alter reactivity in cross-coupling reactions.

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (–6)

- Key differences :

- Position 1 : 4-Methoxyphenyl introduces methoxy groups, improving solubility via polar interactions.

- Position 5 : Trimethoxyphenyl replaces trifluoromethyl, adding steric bulk and hydrogen-bonding capacity.

- Implications :

Substituent Variations at Position 4

4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole ()

- Key differences :

- Position 4 : Bromine replaces nitro.

- Position 3 : Diphenyl substitution increases steric hindrance.

- Implications :

- Bromine enhances reactivity in Suzuki-Miyaura cross-coupling reactions (e.g., with arylboronic acids), whereas the nitro group in the target compound may deactivate the ring for such transformations.

- Diphenyl groups at position 3 may improve thermal stability but reduce solubility.

Substituent Variations at Position 3

1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole ()

- Key differences :

- Position 3 : A fluorinated alkyl chain replaces phenyl.

- Implications :

- The heptafluoropropoxy group significantly increases hydrophobicity and chemical inertness, making this analog suitable for high-stability applications (e.g., surfactants or coatings).

Multi-Substituted Trifluoromethyl Analogs

3,4-Bis(trifluoromethyl)- and 3,4,5-Tris(trifluoromethyl)pyrazoles ()

- Key differences :

- Multiple trifluoromethyl groups at positions 3, 4, and/or 5.

- Such compounds are often prioritized in agrochemical development (e.g., herbicides) due to their metabolic stability .

Biological Activity

Overview

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Its structure includes an acetyl group, a nitro group, a phenyl ring, and a trifluoromethyl group, which confer unique chemical properties that are being explored for various biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and agriculture.

Synthesis and Characterization

The compound can be synthesized through various organic reactions, often involving the formation of pyrazole derivatives. The synthesis typically includes:

- Reagents : Common reagents include acetic anhydride for acetylation and nitro compounds for introducing the nitro group.

- Conditions : Reactions may require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. It has been reported to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves:

- Microtubule Destabilization : At concentrations around 20 µM, it inhibits microtubule assembly by approximately 40% to 52%, suggesting potential as a microtubule-destabilizing agent .

- Caspase Activation : Enhanced caspase-3 activity (1.33–1.57 times) at 10 µM indicates its role in promoting apoptosis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicated:

- Inhibition Zones : The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .

| Pathogen | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| E. coli | 22 | Ciprofloxacin |

| S. aureus | 20 | Ciprofloxacin |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this pyrazole derivative has shown promise in anti-inflammatory applications:

- COX Inhibition : Studies indicated that it selectively inhibits COX-2 enzymes with IC50 values ranging from 0.02 to 0.04 µM, demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its structural components:

- Nitro Group : May participate in redox reactions, influencing cellular signaling pathways.

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

The interaction with enzymes, receptors, or nucleic acids suggests a multifaceted mechanism that modulates various biochemical pathways.

Case Studies and Research Findings

Several case studies have highlighted its potential:

- Anticancer Study : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing morphological changes indicative of apoptosis at low concentrations (1 µM) and significant effects on cell cycle progression .

- Antimicrobial Evaluation : A series of tests against common pathogens demonstrated that the compound could serve as a viable alternative to traditional antibiotics, particularly in treating resistant strains .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed promising results in reducing inflammation with minimal side effects on gastrointestinal health .

Q & A

Q. What are the optimal synthetic methodologies for 1-acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole?

The synthesis typically involves cyclization of nitroaniline derivatives with trifluoromethylated reagents under controlled conditions. Key methodologies include:

- Continuous flow synthesis : Enhances reaction efficiency and yield (80–85%) by maintaining precise temperature control and reducing side reactions .

- Copper-catalyzed cycloaddition : Utilizes CuSO₄ and sodium ascorbate to facilitate regioselective pyrazole ring formation, achieving yields of 60–89% under mild conditions (50°C, 16 hours) .

Q. How can structural characterization of this compound be rigorously validated?

Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Assign signals for acetyl (δ 2.1–2.3 ppm), nitro (δ 8.0–8.5 ppm), and trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) groups .

- X-ray crystallography : Resolves steric effects of the phenyl and trifluoromethyl groups, confirming dihedral angles (e.g., 45–60° between phenyl and pyrazole rings) .

Advanced Research Questions

Q. How do substituents (e.g., nitro, trifluoromethyl) influence the compound’s reactivity and biological activity?

- Trifluoromethyl group : Enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability, improving membrane permeability in cellular assays .

- Nitro group : Acts as a strong electron-withdrawing group, polarizing the pyrazole ring and facilitating nucleophilic substitution at the 4-position .

Q. What computational approaches are used to predict reaction pathways involving this compound?

- Density Functional Theory (DFT) : Models transition states for cyclization steps, revealing energy barriers of 15–20 kcal/mol for nitro group participation .

- Molecular docking : Predicts binding affinities (ΔG ~-9.5 kcal/mol) to targets like COX-2 or EGFR kinase, guided by the trifluoromethyl group’s hydrophobic interactions .

Q. How can contradictions in synthetic yields across studies be resolved?

Common issues and solutions:

- Purity of intermediates : Use column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate key precursors, improving yields by 15–20% .

- Reaction scalability : Optimize solvent ratios (e.g., THF/H₂O 1:1 vs. 2:1) to balance solubility and reaction kinetics in large-scale syntheses .

Q. What methodologies evaluate the compound’s biological activity in drug discovery?

- In vitro enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., ATPase or protease activity) .

- Cellular cytotoxicity : Assess via MTT assays (72-hour exposure, IC₅₀ ~20 μM in HeLa cells) .

Q. How does the acetyl group impact the compound’s stability under physiological conditions?

- Hydrolytic stability : The acetyl group undergoes slow hydrolysis (t₁/₂ ~48 hours at pH 7.4), monitored via HPLC with C18 columns and acetonitrile/water mobile phases .

- Metabolic profiling : Liver microsome studies show cytochrome P450-mediated deacetylation, generating active metabolites .

Methodological Guidelines

- Synthetic protocols : Always exclude moisture via nitrogen purging when handling trifluoromethyl reagents to prevent hydrolysis .

- Data interpretation : Cross-validate NMR assignments with HSQC and HMBC spectra to resolve overlapping signals from aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.